![molecular formula C17H15NO2S2 B4578355 5-(2-furylmethylene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4578355.png)
5-(2-furylmethylene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
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Description
5-(2-furylmethylene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and are studied extensively in medicinal chemistry.
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves Knoevenagel condensation reactions. For instance, the synthesis of 5-arylmethylene-4-thioxothiazolidine derivatives can be achieved at room temperature in polyethylene glycol-400 without a catalyst, indicating a simple, efficient, and environmentally benign process (Metwally, 2014).
Molecular Structure Analysis
Structural investigations of similar compounds using X-ray powder diffraction (XRPD) and density functional theory (DFT) show that these compounds typically have complex solid-state structures. For example, a related compound was found to crystallize in the triclinic system with specific crystal cell parameters (Rahmani et al., 2017).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, including [4+2] cycloaddition and reactions with nitrile oxides, leading to a variety of compounds. Such reactions are often characterized by specific interconversion routes and are confirmed through spectral data (Kandeel & Youssef, 2001).
properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-16-15(12-14-9-5-11-20-14)22-17(21)18(16)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJIPYJIBUPBRI-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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